N-(naphthalen-1-yl)-2H-chromene-3-carboxamide
Description
N-(naphthalen-1-yl)-2H-chromene-3-carboxamide is a synthetic organic compound featuring a chromene (benzopyran) core linked to a naphthalene moiety via a carboxamide group. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-naphthalen-1-yl-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-20(16-12-15-7-2-4-11-19(15)23-13-16)21-18-10-5-8-14-6-1-3-9-17(14)18/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXKUQVXAGNHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2H-chromene-3-carboxamide typically involves the reaction of naphthalene derivatives with chromene precursors under specific conditions. One common method involves the condensation of 1-naphthylamine with 2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antifungal activities.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in fungi, resulting in antifungal effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene Carboxamide Derivatives
- 6-Chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (): This compound replaces the naphthalen-1-yl group with a complex peptidomimetic chain.
- KLK6 Inhibitors (): Compounds such as (5R)-3-(4-carbamimidoylphenyl)-N-((S)-1-(naphthalen-1-yl)propyl)-2-oxo-oxazolidine-5-carboxamide (Inhibitor 32) share the naphthalen-1-yl-carboxamide motif but incorporate oxazolidinone rings. Inhibitor 32 exhibits single-digit nanomolar potency against kallikrein-related peptidase 6 (KLK6), with >25-fold selectivity over trypsin. The naphthalene group contributes to hydrophobic interactions in the enzyme’s S1 pocket, while the carboxamide linker ensures conformational flexibility .
Naphthalene Carboxamide Derivatives
N-(2-Substituted Phenyl)-2-Hydroxynaphthalene-1-carboxamides ():
These compounds replace the chromene core with a naphthalene-hydroxyl group. For example, N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide shows antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL). The chloro substituent on the phenyl ring enhances membrane penetration, while the hydroxyl group enables hydrogen bonding .SARS-CoV-2 Inhibitors ():
Derivatives like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide incorporate piperidine-carboxamide linkers. These compounds target viral proteases via naphthalene-mediated hydrophobic interactions and fluorobenzyl groups for enhanced bioavailability .
Cyclohexane Carboxamide Derivatives
- N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide ():
This analog replaces chromene with a cyclohexane ring and introduces a thiourea bridge. X-ray crystallography reveals a chair conformation for the cyclohexane and an intramolecular N–H···O hydrogen bond, stabilizing the pseudo-six-membered ring. Such conformational rigidity may reduce metabolic degradation compared to chromene derivatives .
Key Research Findings and Trends
- Structure-Activity Relationships (SAR): The naphthalen-1-yl group consistently improves target binding via π-π stacking, as seen in KLK6 inhibitors () and SARS-CoV-2 candidates (). Chromene and oxazolidinone cores offer distinct electronic environments; the former is more polar, while the latter provides rigidity for enzyme active-site fitting . Substitutents like chloro or carbamimidoyl on aromatic rings enhance potency but may reduce solubility .
Synthetic Challenges:
Biological Activity
N-(naphthalen-1-yl)-2H-chromene-3-carboxamide, also known as MCC1734, is a synthetic compound belonging to the chromene derivatives class. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a naphthalene ring fused to a chromene structure, characterized by a benzopyran system. The presence of the carboxamide functional group enhances its interaction with biological targets, making it a candidate for drug development.
Anticancer Properties
MCC1734 has been extensively studied for its cytotoxicity against multidrug-resistant (MDR) cancer cells . Research indicates that it effectively induces apoptosis in various cancer cell lines, including those exhibiting different MDR mechanisms such as P-glycoprotein (P-gp) overexpression. Notably, studies have shown that MCC1734 can bypass P-gp-mediated resistance, making it a potential therapeutic option for overcoming drug resistance in cancer treatment .
The compound activates the PERK/eIF2α/ATF4 signaling pathway, which is crucial for cellular stress responses. This activation leads to:
- Increased reactive oxygen species (ROS) generation.
- Mitochondrial dysfunction , resulting in the collapse of mitochondrial membrane potential.
- Cell cycle arrest at the G2/M phase.
- Induction of apoptosis through endoplasmic reticulum (ER) stress markers such as p-PERK and CHOP .
Antimicrobial Activity
MCC1734 also exhibits antimicrobial properties, particularly against certain fungi and bacteria. It has shown significant inhibitory effects on pathogens like Rhizoctonia solani, causing morphological changes in fungal hyphae . Additionally, its structure allows for interactions with biological molecules that may enhance its efficacy as an antimicrobial agent .
Research Findings and Case Studies
The following table summarizes key findings from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
